
N-methyl-N-(2-hydroxyethyl)oleamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-N-methyloleamide: is a chemical compound that belongs to the class of fatty acid amides. It is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N-methyloleamide typically involves the reaction of oleic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The process generally involves heating the reactants to a specific temperature to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of N-(2-Hydroxyethyl)-N-methyloleamide is carried out in large-scale reactors. The process involves the continuous feeding of oleic acid and N-methyl ethanolamine into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions: N-(2-Hydroxyethyl)-N-methyloleamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Ethers or esters.
科学的研究の応用
Chemistry: N-(2-Hydroxyethyl)-N-methyloleamide is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: In biological research, this compound is used to study the interactions between fatty acid amides and cellular membranes. It is also used in the formulation of various biochemical assays.
Industry: In industrial applications, this compound is used as an emulsifier in the production of cosmetics, personal care products, and lubricants. It is also used as a corrosion inhibitor in metalworking fluids.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-N-methyloleamide involves its interaction with lipid bilayers in cellular membranes. The compound can insert itself into the lipid bilayer, altering its fluidity and permeability. This property makes it useful in enhancing the delivery of drugs across cell membranes. Additionally, the compound can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
N-(2-Hydroxyethyl)oleamide: Similar in structure but lacks the methyl group on the nitrogen atom.
Oleamide: A simple fatty acid amide derived from oleic acid without the hydroxyethyl group.
N-(2-Hydroxyethyl)-N-methylstearamide: Similar structure but derived from stearic acid instead of oleic acid.
Uniqueness: N-(2-Hydroxyethyl)-N-methyloleamide is unique due to the presence of both the hydroxyethyl and methyl groups, which confer specific physicochemical properties. These groups enhance its solubility in both aqueous and organic solvents, making it a versatile compound for various applications. Its ability to interact with lipid bilayers and modulate membrane properties also sets it apart from other similar compounds.
特性
CAS番号 |
35627-93-1 |
|---|---|
分子式 |
C21H41NO2 |
分子量 |
339.6 g/mol |
IUPAC名 |
(Z)-N-(2-hydroxyethyl)-N-methyloctadec-9-enamide |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22(2)19-20-23/h10-11,23H,3-9,12-20H2,1-2H3/b11-10- |
InChIキー |
CZWLTVDAEFVSGP-KHPPLWFESA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCO |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


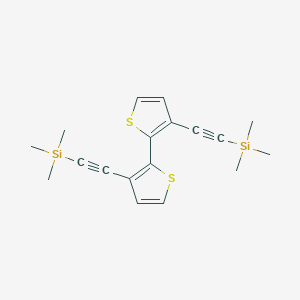
![4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B13358786.png)
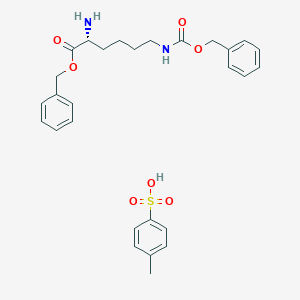
![(Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13358798.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide](/img/structure/B13358802.png)
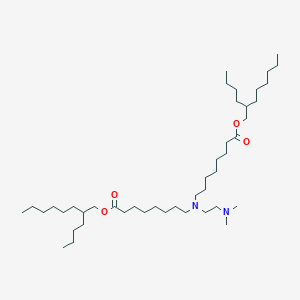
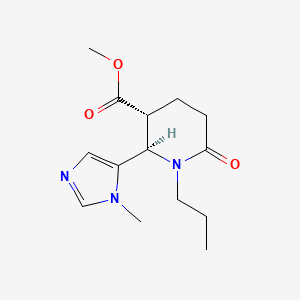
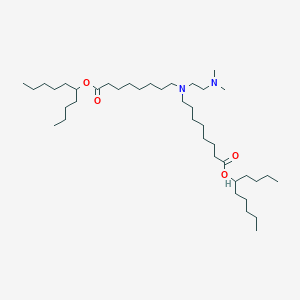
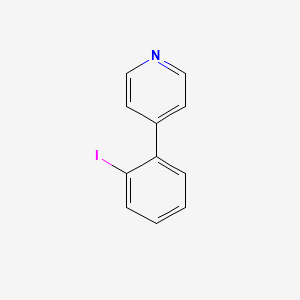
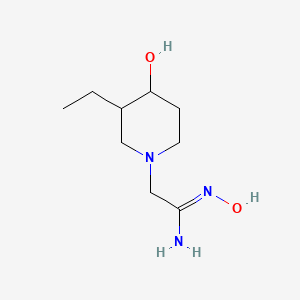
![6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358845.png)
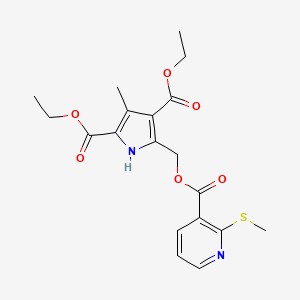
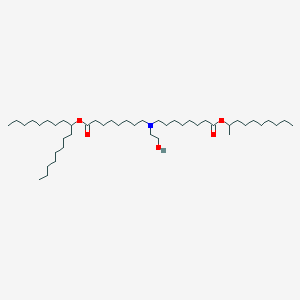
![4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358862.png)
